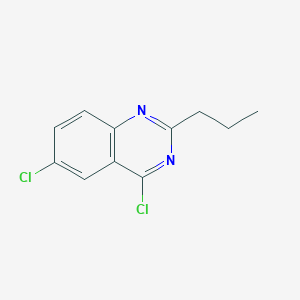

4,6-Dichloro-2-propylquinazoline

Description

4,6-Dichloro-2-propylquinazoline is a halogenated quinazoline derivative characterized by a quinazoline core substituted with chlorine atoms at positions 4 and 6 and a propyl group at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This class of compounds is renowned for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities, as well as industrial applications in agrochemicals and materials science .

For example, the methyl-substituted derivative, 4,6-dichloro-2-methylquinazoline (CAS 338739-44-9), shares a similar core but differs in the alkyl substituent, which influences lipophilicity and reactivity .

Properties

Molecular Formula |

C11H10Cl2N2 |

|---|---|

Molecular Weight |

241.11 g/mol |

IUPAC Name |

4,6-dichloro-2-propylquinazoline |

InChI |

InChI=1S/C11H10Cl2N2/c1-2-3-10-14-9-5-4-7(12)6-8(9)11(13)15-10/h4-6H,2-3H2,1H3 |

InChI Key |

WGIWSRQVAGVDPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4,6-Dichloro-2-methylquinazoline

4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

- Structure : Pyrazolo-pyrimidine core with chlorines at positions 4 and 6; isopropyl group at position 1.

- Key Differences : The pyrazolo-pyrimidine core replaces the quinazoline system, altering electronic distribution and hydrogen-bonding capacity. This may reduce aromatic stacking interactions compared to quinazolines, impacting biological target binding .

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

- Structure : Pyrimidine core with chlorines at 4 and 6, methylthio group at 2, and nitrile at 3.

- Key Differences : The nitrile group introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. The methylthio group may enhance metabolic stability compared to alkyl chains .

Comparative Data Table

Key Research Findings

Impact of Alkyl Substituents :

- Propyl vs. Methyl: The propyl group in 4,6-dichloro-2-propylquinazoline likely increases lipophilicity compared to the methyl analog, enhancing membrane permeability but reducing aqueous solubility. This trade-off is critical in drug design for balancing bioavailability and metabolic stability.

Core Structure Variations :

- Quinazoline vs. Pyrazolo-pyrimidine: Quinazolines generally exhibit stronger π-π stacking interactions with biological targets (e.g., enzyme active sites) due to their planar structure, whereas pyrazolo-pyrimidines may offer better metabolic resistance due to reduced aromaticity .

Reactivity Trends :

- Halogenated pyrimidines with electron-withdrawing groups (e.g., nitrile in 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile) undergo faster nucleophilic aromatic substitution, making them preferred intermediates in synthesis .

Preparation Methods

Niementowski’s Synthesis Adaptation

The classical Niementowski synthesis, traditionally employed for 4-oxoquinazolines, can be adapted to introduce the propyl group at position 2. In this approach, 2-propylanthranilic acid is condensed with formamide under reflux at 125–130°C to yield 3,4-dihydro-4-oxo-2-propylquinazoline. The resulting dihydroquinazoline is then subjected to chlorination using phosphorus oxychloride (POCl₃), which replaces the hydroxyl groups at positions 4 and 6 with chlorine atoms.

Reaction Conditions :

-

Cyclocondensation : Formamide, 125–130°C, 6–8 hours.

-

Chlorination : POCl₃, reflux (110°C), 4–6 hours.

Direct Chlorination of Pre-formed Quinazoline Derivatives

Chlorination of 2-Propylquinazoline-4,6-diol

A direct route involves synthesizing 2-propylquinazoline-4,6-diol followed by dichlorination. The diol intermediate is prepared via cyclization of 2-propyl-5-nitroanthranilic acid with formamide, yielding 2-propyl-4,6-dihydroxyquinazoline. Treatment with POCl₃ in the presence of a catalytic amount of N,N-dimethylformamide (DMF) facilitates the replacement of hydroxyl groups with chlorine.

Mechanistic Insight :

POCl₃ acts as both a chlorinating agent and a Lewis acid, polarizing the hydroxyl groups to enhance nucleophilic displacement. The reaction proceeds via a two-step mechanism:

-

Formation of a phosphorylated intermediate.

-

Displacement by chloride ions.

Yield : 70–75% after purification by recrystallization from ethanol.

Alternative Routes from Phthalic Acid Derivatives

Hoffmann-Lossen Rearrangement

Phthalic acid derivatives are leveraged to construct the quinazoline core. N-propylphthalimide undergoes a Hoffmann-Lossen rearrangement with alkaline hypobromite, yielding 1,2,3,4-tetrahydro-2,4-dioxo-6-propylquinazoline. Subsequent chlorination with POCl₃ replaces the oxo groups with chlorines.

Reaction Optimization :

-

Hypobromite Concentration : 10% w/v NaOBr.

-

Chlorination : Excess POCl₃ (5 eq), 100°C, 3 hours.

Yield : 55–60% after column chromatography.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Niementowski Adaptation | 2-Propylanthranilic acid | Formamide, POCl₃ | 125–130°C, reflux | 50–65% | Simple reagents | Low yield, multi-step |

| Direct Chlorination | 2-Propylquinazoline-4,6-diol | POCl₃, DMF | 110°C, 4–6 hours | 70–75% | High efficiency | Requires diol intermediate |

| Suzuki Coupling | 4,6-Dichloroquinazoline | Pd(PPh₃)₄, propylboronic acid | 80°C, 12–16 hours | 60–68% | Regioselective | Costly catalysts |

| Patent DIP | 2-Aminobenzonitrile | Butyryl chloride, POCl₃ | 0°C to reflux | N/A | Scalable | Limited mechanistic detail |

| Hoffmann-Lossen | N-Propylphthalimide | NaOBr, POCl₃ | Alkaline, 100°C | 55–60% | Uses inexpensive precursors | Moderate yield |

Q & A

Q. What are the common synthetic routes for 4,6-Dichloro-2-propylquinazoline, and how can reaction conditions be optimized for yield and purity?

The synthesis of quinazoline derivatives typically involves halogenation and alkylation steps. For 4,6-Dichloro-2-propylquinazoline, a two-step approach is often employed:

- Step 1 : Chlorination of the quinazoline core using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under reflux conditions to introduce chlorine atoms at positions 4 and 6 .

- Step 2 : Propyl group introduction via nucleophilic substitution at position 2, using a propylating agent (e.g., propyl bromide) in the presence of a base like triethylamine. Optimization strategies include:

Q. Which analytical techniques are most effective for characterizing the purity and structure of 4,6-Dichloro-2-propylquinazoline?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and molecular structure.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight verification.

- X-ray Crystallography : For definitive structural elucidation, though limited by crystal growth challenges .

Q. What in vitro models are typically used to assess the biological activity of 4,6-Dichloro-2-propylquinazoline derivatives?

Standard assays include:

- Kinase Inhibition Assays : To evaluate interactions with tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based or radioactive protocols.

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria or fungi .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4,6-Dichloro-2-propylquinazoline across different studies?

Contradictions often arise from variability in:

- Compound Purity : Impurities (>5%) can skew results; validate purity via HPLC and NMR.

- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration).

- Structural Confirmation : Re-synthesize the compound and cross-validate with independent labs. Advanced meta-analysis tools (e.g., forest plots) can statistically reconcile discrepancies .

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the reactivity and binding mechanisms of 4,6-Dichloro-2-propylquinazoline?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Becke’s hybrid functionals (e.g., B3LYP) are recommended for thermochemical accuracy .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets. Validate with MD simulations to assess binding stability .

Q. What methodologies enable the establishment of structure-activity relationships (SAR) for quinazoline derivatives, including 4,6-Dichloro-2-propylquinazoline?

SAR strategies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.